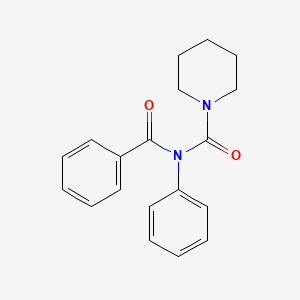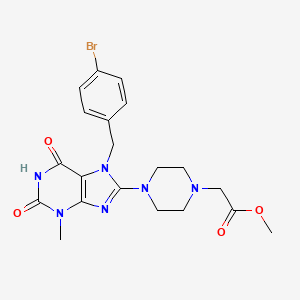![molecular formula C26H20Cl2N2O3 B2555019 4'-(2,4-Dichlorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione CAS No. 1212332-83-6](/img/structure/B2555019.png)
4'-(2,4-Dichlorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(2,4-Dichlorophenyl)-1’-methyl-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2,4-Dichlorophenyl)-1’-methyl-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. One common method involves the use of palladium-catalyzed reactions to introduce the dichlorophenyl group . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production.
Analyse Chemischer Reaktionen
Types of Reactions
4’-(2,4-Dichlorophenyl)-1’-methyl-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4’-(2,4-Dichlorophenyl)-1’-methyl-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in cell proliferation and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide
- cis-3,4-Diphenylpyrrolidine derivatives
Uniqueness
4’-(2,4-Dichlorophenyl)-1’-methyl-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione stands out due to its unique structural features, which contribute to its diverse biological activities. The presence of the indole nucleus, combined with the dichlorophenyl and pyrrolidine groups, provides a distinct chemical profile that differentiates it from other similar compounds .
Eigenschaften
InChI |
InChI=1S/C26H20Cl2N2O3/c1-30-13-19(16-11-10-15(27)12-20(16)28)25(14-33-22-9-5-2-6-17(22)23(25)31)26(30)18-7-3-4-8-21(18)29-24(26)32/h2-12,19H,13-14H2,1H3,(H,29,32) |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNZTPLNXDWVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=C(C=C(C=C6)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2554936.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylethanesulfonamide](/img/structure/B2554938.png)
![1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2554941.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide](/img/structure/B2554942.png)




![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)


![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2554956.png)

![methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2554959.png)
